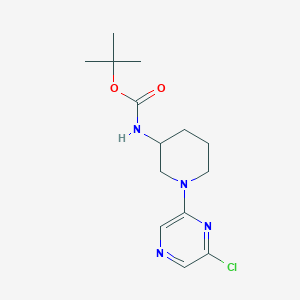

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate

Description

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at the 3-position and a 6-chloropyrazine moiety at the 1-position. The chloropyrazine ring contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-6-19(9-10)12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSAHPRXBZTVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl piperidin-3-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is used in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic core, substituents, and carbamate positioning. Below is a comparative analysis with pyridine-based tert-butyl carbamate derivatives from the Catalog of Pyridine Compounds (2017), which share functional similarities but differ in key structural aspects.

Heterocyclic Core Variations

- Target Compound: Features a pyrazine ring (6-chloro-substituted), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Pyrazines are known for their electron-deficient nature, influencing reactivity in cross-coupling reactions and hydrogen-bonding interactions .

- Analog 1 : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (Catalog ID: 201)

- Core: Pyridine (one nitrogen atom) with bromo and chloro substituents.

- Pyridine’s electron-rich nature contrasts with pyrazine, affecting solubility and binding affinity in biological systems.

- Analog 2 : tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (Catalog ID: 152)

- Core: Pyridine with methoxy groups. Methoxy substituents increase hydrophilicity and may enhance metabolic stability compared to halogens.

Substituent Effects

- Chlorine vs.

- Methoxy Groups : In Analog 2, methoxy substituents provide steric bulk and hydrogen-bonding capacity, which could influence pharmacokinetic properties .

Carbamate Positioning and Conformational Flexibility

- Target Compound : The carbamate is attached to a piperidine ring, introducing conformational rigidity and a secondary amine upon deprotection. This contrasts with the methylcarbamate linkage in analogs, which offers less steric hindrance.

- Biological Implications : Piperidine scaffolds are prevalent in bioactive molecules (e.g., kinase inhibitors), suggesting the target compound may have unique interactions compared to pyridine-based analogs .

Research Findings and Limitations

While direct comparative data on the target compound are scarce, inferences can be drawn from structural analogs:

- Reactivity : The 6-chloropyrazine core may undergo nucleophilic aromatic substitution more readily than pyridine derivatives due to its electron-deficient nature.

- Drug Discovery Potential: Piperidine-containing compounds often exhibit improved blood-brain barrier penetration compared to pyridine derivatives, positioning the target compound for central nervous system (CNS) drug development.

Biological Activity

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate (CAS Number: 1380917-55-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 296.79 g/mol

- IUPAC Name : tert-butyl (1-(6-chloropyrazin-2-yl)piperidin-3-yl)carbamate

- Purity : Typically around 95% in commercial preparations.

The biological activity of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the piperidine class. Research indicates that derivatives with chlorinated pyrazine moieties exhibit selective toxicity against bacterial strains while maintaining low cytotoxicity towards mammalian cells. For instance, a related compound demonstrated significant antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate has been evaluated for its neuropharmacological properties. In vitro studies have shown that this compound can influence neurotransmitter release and receptor binding, which may contribute to its potential as an anxiolytic or antidepressant agent. Animal models have suggested improvements in behavioral assays indicative of anxiety reduction .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of several piperidine derivatives, including tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating a promising therapeutic index with minimal effects on human fibroblast cell lines .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was administered to rodent models to evaluate its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting that the compound may act on GABAergic systems or serotonin receptors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 296.79 g/mol |

| Purity | ~95% |

| Antimicrobial Activity (MIC) | 10 µg/mL |

| Neuropharmacological Effect | Anxiolytic properties noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.